molecular formula ¹³C₂H₅NO B1145959 Acetamide-13C2 CAS No. 600726-26-9

Acetamide-13C2

Cat. No. B1145959
M. Wt: 61.05
InChI Key:
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Patent
US05968962

Procedure details

The title compound was prepared as followed: (R)-(-)-N-carbobenzyloxy-3-methyl-3-[2-fluoro-4-[5-aminomethyl-2-oxo-3-oxazolidinyl]phenyl]azetidine was diluted with 220 mL dichloromethane, cooled to 0° C., and successively treated with 3.7 mL pyridine (46 mmol) and 1.8 mL acetic anhydride (19 mmol) with no observable change. The cooling bath was removed and the reaction mixture was warmed to room temperature for 16 hours. The visually unchanged solution was concentrated to a yellow foam, rediluted with 50 mL dichloromethane, and filtered to remove the remaining insoluble precipitate. The filtrate was purified by LC on 340 g (230-400) silica gel eluting with 2.5% methanol/ethyl acetate to afford 5.85 g (84%) of (S)-N-[[3-[3-fluoro-4-[1-(carbobenzyloxy)-3-methyl)-3-azetidinyl]-phenyl]-2-oxo-5-oxazolidinyl]methyl]-acetamide as a colorless glass. Rf 0.24 (2.5% methanol/ethyl acetate); [α]D -19° (c 0.9971, methanol); IR (mull) 1754, 1706, 1676, 1516, 1430, 1415, 1357, 1227, 1194, 1075 cm-1 ; 1H NMR (300 MHz, CDCl3) δ7.42 (dd, 1H, J=2.1 Hz, J=12.9 Hz, aromatic), 7.33 (m, 5H, aromatic), 7.13 (dd, 1H, J=2.2 Hz, J=8.5 Hz, aromatic), 7.04 (t, 1H, J=8.5 Hz, aromatic), 6.56 (bt, 1H, J=6.2 Hz, NH), 5.10 (s, 2H, Ph--CH2), 4.79 (m, 1H, methine), 4.30 (d, 2H, J=8.2 Hz, Ph--C--CH2a s), 4.01 (m, 3H, Ph--C--CH2b s, Ph--N--CH2a), 3.78 (dd, 1H, J=6.7 Hz, J=9.1 Hz, Ph--N--CH2b), 3.64 (m, 2H, NH--CH2 s), 2.02 (s, 3H, O=C--CH3), 1.60, (s, 3H, Ph--C--CH3); 13C NMR (75 MHz, CDCl3) 171.2, 160.3 (d, JCF =246 Hz), 156.6, 154.2, 137.9 (d, JCF =11 Hz), 136.5, 128.9 (d, JCF =14 Hz), 128.4, 127.9, 127.2 (d, JCF =7 Hz), 113.2 (d, JCF =2 Hz), 106.4 (d, JCF =28 Hz), 72.0, 66.6, 60.7, 60.3, 47.3, 41.7, 36.1, 28.1, 22.9; Anal. Calcd for C24H26N3O5F1 : C, 63.29; H, 5.75; N, 9.23. Found: C, 62.98; H, 5.96; N, 8.98.
Name
(R)-(-)-N-carbobenzyloxy-3-methyl-3-[2-fluoro-4-[5-aminomethyl-2-oxo-3-oxazolidinyl]phenyl]azetidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
3.7 mL
Type
reactant
Reaction Step Two
Quantity
1.8 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([N:11]1[CH2:14][C:13]([CH3:30])([C:15]2[CH:20]=[CH:19][C:18]([N:21]3[CH2:25][C@@H:24]([CH2:26][NH2:27])[O:23][C:22]3=[O:28])=[CH:17][C:16]=2[F:29])[CH2:12]1)([O:3][CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:2].[N:31]1C=CC=[CH:33][CH:32]=1.[C:37](OC(=O)C)(=[O:39])[CH3:38]>ClCCl>[F:29][C:16]1[CH:17]=[C:18]([N:21]2[CH2:25][C@H:24]([CH2:26][NH:27][C:37](=[O:39])[CH3:38])[O:23][C:22]2=[O:28])[CH:19]=[CH:20][C:15]=1[C:13]1([CH3:30])[CH2:14][N:11]([C:1]([O:3][CH2:4][C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=2)=[O:2])[CH2:12]1.[C:32]([NH2:31])(=[O:2])[CH3:33]

Inputs

Step One
Name
(R)-(-)-N-carbobenzyloxy-3-methyl-3-[2-fluoro-4-[5-aminomethyl-2-oxo-3-oxazolidinyl]phenyl]azetidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OCC1=CC=CC=C1)N1CC(C1)(C1=C(C=C(C=C1)N1C(O[C@@H](C1)CN)=O)F)C
Name
Quantity
220 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
3.7 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
1.8 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was warmed to room temperature for 16 hours
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
The visually unchanged solution was concentrated to a yellow foam
ADDITION
Type
ADDITION
Details
rediluted with 50 mL dichloromethane
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove the remaining insoluble precipitate
CUSTOM
Type
CUSTOM
Details
The filtrate was purified by LC on 340 g (230-400) silica gel eluting with 2.5% methanol/ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=CC1C1(CN(C1)C(=O)OCC1=CC=CC=C1)C)N1C(O[C@H](C1)CNC(C)=O)=O
Name
Type
product
Smiles
C(C)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05968962

Procedure details

The title compound was prepared as followed: (R)-(-)-N-carbobenzyloxy-3-methyl-3-[2-fluoro-4-[5-aminomethyl-2-oxo-3-oxazolidinyl]phenyl]azetidine was diluted with 220 mL dichloromethane, cooled to 0° C., and successively treated with 3.7 mL pyridine (46 mmol) and 1.8 mL acetic anhydride (19 mmol) with no observable change. The cooling bath was removed and the reaction mixture was warmed to room temperature for 16 hours. The visually unchanged solution was concentrated to a yellow foam, rediluted with 50 mL dichloromethane, and filtered to remove the remaining insoluble precipitate. The filtrate was purified by LC on 340 g (230-400) silica gel eluting with 2.5% methanol/ethyl acetate to afford 5.85 g (84%) of (S)-N-[[3-[3-fluoro-4-[1-(carbobenzyloxy)-3-methyl)-3-azetidinyl]-phenyl]-2-oxo-5-oxazolidinyl]methyl]-acetamide as a colorless glass. Rf 0.24 (2.5% methanol/ethyl acetate); [α]D -19° (c 0.9971, methanol); IR (mull) 1754, 1706, 1676, 1516, 1430, 1415, 1357, 1227, 1194, 1075 cm-1 ; 1H NMR (300 MHz, CDCl3) δ7.42 (dd, 1H, J=2.1 Hz, J=12.9 Hz, aromatic), 7.33 (m, 5H, aromatic), 7.13 (dd, 1H, J=2.2 Hz, J=8.5 Hz, aromatic), 7.04 (t, 1H, J=8.5 Hz, aromatic), 6.56 (bt, 1H, J=6.2 Hz, NH), 5.10 (s, 2H, Ph--CH2), 4.79 (m, 1H, methine), 4.30 (d, 2H, J=8.2 Hz, Ph--C--CH2a s), 4.01 (m, 3H, Ph--C--CH2b s, Ph--N--CH2a), 3.78 (dd, 1H, J=6.7 Hz, J=9.1 Hz, Ph--N--CH2b), 3.64 (m, 2H, NH--CH2 s), 2.02 (s, 3H, O=C--CH3), 1.60, (s, 3H, Ph--C--CH3); 13C NMR (75 MHz, CDCl3) 171.2, 160.3 (d, JCF =246 Hz), 156.6, 154.2, 137.9 (d, JCF =11 Hz), 136.5, 128.9 (d, JCF =14 Hz), 128.4, 127.9, 127.2 (d, JCF =7 Hz), 113.2 (d, JCF =2 Hz), 106.4 (d, JCF =28 Hz), 72.0, 66.6, 60.7, 60.3, 47.3, 41.7, 36.1, 28.1, 22.9; Anal. Calcd for C24H26N3O5F1 : C, 63.29; H, 5.75; N, 9.23. Found: C, 62.98; H, 5.96; N, 8.98.
Name
(R)-(-)-N-carbobenzyloxy-3-methyl-3-[2-fluoro-4-[5-aminomethyl-2-oxo-3-oxazolidinyl]phenyl]azetidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
3.7 mL
Type
reactant
Reaction Step Two
Quantity
1.8 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([N:11]1[CH2:14][C:13]([CH3:30])([C:15]2[CH:20]=[CH:19][C:18]([N:21]3[CH2:25][C@@H:24]([CH2:26][NH2:27])[O:23][C:22]3=[O:28])=[CH:17][C:16]=2[F:29])[CH2:12]1)([O:3][CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:2].[N:31]1C=CC=[CH:33][CH:32]=1.[C:37](OC(=O)C)(=[O:39])[CH3:38]>ClCCl>[F:29][C:16]1[CH:17]=[C:18]([N:21]2[CH2:25][C@H:24]([CH2:26][NH:27][C:37](=[O:39])[CH3:38])[O:23][C:22]2=[O:28])[CH:19]=[CH:20][C:15]=1[C:13]1([CH3:30])[CH2:14][N:11]([C:1]([O:3][CH2:4][C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=2)=[O:2])[CH2:12]1.[C:32]([NH2:31])(=[O:2])[CH3:33]

Inputs

Step One
Name
(R)-(-)-N-carbobenzyloxy-3-methyl-3-[2-fluoro-4-[5-aminomethyl-2-oxo-3-oxazolidinyl]phenyl]azetidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OCC1=CC=CC=C1)N1CC(C1)(C1=C(C=C(C=C1)N1C(O[C@@H](C1)CN)=O)F)C
Name
Quantity
220 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
3.7 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
1.8 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was warmed to room temperature for 16 hours
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
The visually unchanged solution was concentrated to a yellow foam
ADDITION
Type
ADDITION
Details
rediluted with 50 mL dichloromethane
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove the remaining insoluble precipitate
CUSTOM
Type
CUSTOM
Details
The filtrate was purified by LC on 340 g (230-400) silica gel eluting with 2.5% methanol/ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=CC1C1(CN(C1)C(=O)OCC1=CC=CC=C1)C)N1C(O[C@H](C1)CNC(C)=O)=O
Name
Type
product
Smiles
C(C)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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